(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid
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Overview
Description
(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid is an organic compound that features a chloro-substituted benzo-dioxin ring structure
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to have various biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid typically involves the chlorination of a benzo-dioxin precursor followed by acetic acid substitution. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the benzo-dioxin ring, chlorination, and subsequent acetic acid substitution. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of chloro-substituted benzo-dioxins on cellular processes. It can serve as a model compound for investigating the interactions between similar structures and biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid: Lacks the chloro substitution, resulting in different chemical properties and reactivity.
(8-Bromo-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid: Similar structure with a bromo group instead of chloro, leading to variations in reactivity and applications.
(8-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid:
Uniqueness
The presence of the chloro group in (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for various applications.
Biological Activity
(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid is an organic compound with a chloro-substituted benzo-dioxin structure. It has gained attention in biological research due to its potential therapeutic applications and unique chemical properties. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₉ClO₄
- Molecular Weight : 228.63 g/mol
- CAS Number : 878466-37-6
The compound features a chloro group that enhances its reactivity and potential biological interactions compared to similar compounds lacking this substitution.
Synthesis
The synthesis of this compound typically involves:
- Chlorination of a benzo-dioxin precursor using agents like thionyl chloride or phosphorus pentachloride.
- Substitution with acetic acid under controlled conditions to ensure selectivity at the desired position.
Anticancer Properties
Recent studies have evaluated the anticancer activity of various derivatives related to this compound. For instance:
- A series of compounds were tested against 12 human cancer cell lines, revealing that certain derivatives exhibited significant tumor growth inhibitory properties. Notably, some compounds showed potency comparable to established chemotherapeutics like cisplatin .
Antibacterial Activity
The compound has also been assessed for antibacterial properties:
- In vitro tests showed that derivatives with structural similarities exhibited minimum inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 3.9 to 31.5 µg/mL .
The biological activity of this compound may involve:
- Cell Cycle Arrest : Some studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, leading to increased cell death.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various chloro-substituted compounds on human cancer cell lines. Among them, methyl 8-chloro derivatives demonstrated significant inhibition of tumor growth, suggesting potential for further development as anticancer agents .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial effects of similar compounds, revealing that modifications in the molecular structure could enhance activity against resistant strains of bacteria. The findings indicated that specific substitutions could optimize efficacy and reduce toxicity .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Activity |
---|---|---|
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid | Lacks chloro substitution | Lower reactivity |
(8-Bromo-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid | Contains bromo group | Different reactivity profile |
(8-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid | Contains methyl group | Varied biological activity |
The presence of the chloro group in this compound imparts unique chemical properties that enhance its reactivity and potential biological interactions compared to other derivatives.
Properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-6(5-9(12)13)4-8-10(7)15-2-1-14-8/h3-4H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFYZSNAKPZNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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